Niobium n-propoxide

Description

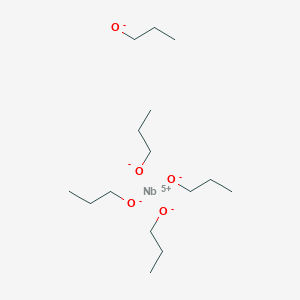

Structure

3D Structure of Parent

Properties

IUPAC Name |

niobium(5+);propan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C3H7O.Nb/c5*1-2-3-4;/h5*2-3H2,1H3;/q5*-1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAFRZVAXRQUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[O-].CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Nb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35NbO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547382 | |

| Record name | Niobium(5+) pentapropan-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38874-17-8 | |

| Record name | Niobium(5+) pentapropan-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium(V) propoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

niobium n-propoxide chemical properties

An In-Depth Technical Guide to the Chemical Properties of Niobium(V) n-Propoxide for Researchers and Drug Development Professionals

Abstract

Niobium(V) n-propoxide, Nb(OCH₂CH₂CH₃)₅, is a pivotal organometallic precursor compound that serves as a molecular building block for a diverse array of advanced materials. Its high reactivity, particularly towards hydrolysis, and its solubility in organic solvents make it an ideal candidate for sol-gel processes, chemical vapor deposition (CVD), and atomic layer deposition (ALD). This guide provides a comprehensive overview of the core chemical properties of niobium(V) n-propoxide, detailing its synthesis, structure, reactivity, and applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in the laboratory and beyond.

Introduction to Niobium Alkoxides

Niobium, a group 5 transition metal (atomic number 41), is renowned for its corrosion resistance and superconducting properties.[1] In its +5 oxidation state, niobium readily forms covalent bonds with alkoxy ligands (-OR) to create a class of compounds known as niobium(V) alkoxides. These metal-organic compounds are characterized by a central niobium atom coordinated to five alkoxide groups.

Niobium(V) n-propoxide is a member of this family, valued for its role as a liquid precursor for niobium pentoxide (Nb₂O₅). Nb₂O₅ is a wide bandgap semiconductor with significant applications in catalysis, electrochromic devices, biocompatible coatings, and as a component in solid electrolytic capacitors.[2][3] The controlled conversion of the molecular precursor, niobium n-propoxide, into solid-state niobium oxide via hydrolysis and condensation is the cornerstone of its utility. This process, commonly known as the sol-gel method, allows for the precise fabrication of thin films, nanoparticles, and other complex nanostructures with high purity and homogeneity.[4]

Physicochemical and Structural Properties

Niobium(V) n-propoxide is a pale yellow, moisture-sensitive liquid at room temperature.[5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₃₅NbO₅ | [5] |

| Linear Formula | Nb(OC₃H₇)₅ | American Elements |

| Molecular Weight | 388.34 g/mol | [5] |

| Appearance | Pale yellow liquid | [5] |

| Boiling Point | 166 °C at 0.05 mmHg | [5] |

| Sensitivity | Moisture sensitive | American Elements |

| Primary Hazard | Flammable liquid, Causes skin and eye irritation | American Elements |

Structural Considerations: While a definitive crystal structure for niobium(V) n-propoxide is not readily available in the cited literature, its structure can be inferred from that of its well-studied analogue, niobium(V) ethoxide (Nb(OEt)₅). In solution and in the solid state, niobium ethoxide exists as a dimer, [Nb₂(μ-OEt)₂(OEt)₈], where two niobium atoms are bridged by two ethoxide ligands.[6] This forms an edge-sharing bioctahedral structure. It is highly probable that niobium n-propoxide adopts a similar dimeric structure, [Nb₂(μ-OPr)₂(OPr)₈], to satisfy the coordination sphere of the niobium centers.

Synthesis of Niobium(V) n-Propoxide

The synthesis of niobium alkoxides is most commonly achieved through the reaction of niobium pentachloride (NbCl₅) with the corresponding alcohol.[7] The reaction proceeds via the substitution of chloride ligands with alkoxide ligands. Anhydrous ammonia (NH₃) or another suitable base is typically used to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Causality in Experimental Design

-

Starting Material : Niobium(V) chloride is used as it is a common and reactive starting material for niobium chemistry.[8]

-

Solvent : Anhydrous, non-polar solvents like hexane or toluene are used to prevent premature hydrolysis of the product and to facilitate the precipitation of the ammonium chloride byproduct.

-

Inert Atmosphere : The entire reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) because both the NbCl₅ reactant and the niobium n-propoxide product are highly sensitive to moisture.

-

Base (HCl Scavenger) : Gaseous ammonia is bubbled through the solution. Its role is critical: it reacts with the HCl generated during the alcoholysis to form solid ammonium chloride (NH₄Cl), which is insoluble in the non-polar solvent and can be easily removed by filtration. This prevents the reverse reaction and potential acid-catalyzed side reactions.

-

Purification : Vacuum distillation is employed for purification due to the high boiling point of the product. This removes any remaining volatile impurities and the solvent, yielding the pure niobium n-propoxide.

Experimental Protocol: Synthesis from NbCl₅

Reaction: NbCl₅ + 5 CH₃CH₂CH₂OH + 5 NH₃ → Nb(OCH₂CH₂CH₃)₅ + 5 NH₄Cl(s)

Step-by-Step Methodology:

-

Setup : Assemble a multi-necked flask equipped with a magnetic stirrer, a condenser, a gas inlet, and a dropping funnel. Ensure all glassware is rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

-

Reagents : In the reaction flask, suspend niobium(V) chloride (NbCl₅) in an appropriate volume of anhydrous hexane.

-

Alcohol Addition : Under a positive pressure of inert gas, slowly add a stoichiometric amount (5 equivalents) of anhydrous n-propanol via the dropping funnel to the stirred suspension at 0 °C.

-

HCl Scavenging : While the alcohol is being added, begin bubbling a slow stream of dry ammonia gas through the reaction mixture. A white precipitate of ammonium chloride (NH₄Cl) will form.

-

Reaction Completion : After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Isolation : Stop the ammonia flow and filter the reaction mixture under inert atmosphere to remove the solid NH₄Cl byproduct.

-

Purification : Remove the solvent from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure niobium(V) n-propoxide as a pale yellow liquid.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of Niobium(V) n-propoxide.

Core Reactivity: The Sol-Gel Process

The most significant chemical property of niobium n-propoxide is its facile hydrolysis and subsequent condensation, which forms the basis of the sol-gel process for producing niobium pentoxide (Nb₂O₅). This process allows for the creation of materials at low temperatures with high control over their structure and properties.[4]

Hydrolysis: The first step is the hydrolysis reaction, where the n-propoxide ligand is replaced by a hydroxyl group upon reaction with water. This reaction is typically very fast.

-

Reaction : Nb(OPr)₅ + H₂O → Nb(OPr)₄(OH) + PrOH

Condensation: The newly formed hydroxyl groups are reactive and can undergo condensation reactions with other molecules. This can occur through two primary pathways:

-

Oxolation : A hydroxyl group reacts with a propoxide group, eliminating a molecule of propanol and forming a niobium-oxygen-niobium (Nb-O-Nb) bridge.

-

Reaction : Nb(OPr)₄(OH) + Nb(OPr)₅ → (PrO)₄Nb-O-Nb(OPr)₄ + PrOH

-

-

Olation : Two hydroxyl groups react, eliminating a molecule of water and forming an Nb-O-Nb bridge.

-

Reaction : Nb(OPr)₄(OH) + Nb(OPr)₄(OH) → (PrO)₄Nb-O-Nb(OPr)₃(OH) + H₂O

-

These condensation reactions continue, building up a three-dimensional network of Nb-O-Nb bonds, which eventually forms a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a solid network encapsulating the solvent). Subsequent drying and calcination remove the solvent and residual organic groups, yielding solid niobium pentoxide. The rate of these reactions can be controlled by factors such as the water-to-alkoxide ratio, pH (acid or base catalysis), and temperature.[9]

Visualization of the Sol-Gel Pathway

Caption: The sol-gel pathway from precursor to final oxide material.

Spectroscopic Characterization

Direct spectroscopic data for niobium(V) n-propoxide is limited. However, characterization can be effectively guided by data from analogous compounds and the expected functional groups.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals corresponding to the three different protons of the n-propoxide ligand (-OCH₂CH₂CH₃). These would be a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (CH₂) group, and another triplet for the methylene group bonded to oxygen (OCH₂). For the related niobium isopropoxide, characteristic signals are observed for the methyl and methine protons.[10]

-

⁹³Nb NMR Spectroscopy : Niobium-93 NMR is a powerful tool for studying the coordination environment of the niobium center. The chemical shift is highly sensitive to the nature and number of substituents. Different species in solution, such as monomers, dimers, and partially hydrolyzed intermediates, can often be distinguished.[11][12]

-

FTIR Spectroscopy : The infrared spectrum will be dominated by the vibrational modes of the n-propoxide ligands. Key expected absorptions include C-H stretching vibrations around 2850-2970 cm⁻¹ and strong C-O stretching vibrations. A crucial band is the Nb-O stretching mode. In niobium pentoxide derived from sol-gel processes, bands in the 600-900 cm⁻¹ range are typically assigned to the vibrations of Nb-O-Nb bridges and NbO₆ octahedra.[13]

Applications in Materials Science and Catalysis

The primary application of niobium n-propoxide is as a high-purity precursor for the synthesis of niobium-based materials.

-

Thin Film Deposition : It is used in CVD, ALD, and spin-coating techniques to deposit thin films of Nb₂O₅.[14] These films are used as dielectric layers in capacitors, as transparent conductive oxides, and in electrochromic "smart" windows.[2]

-

Catalysis : Niobium pentoxide is a solid acid catalyst and can also act as a catalyst support.[15] Materials derived from niobium n-propoxide are used in reactions such as alcohol dehydration, esterification, and oxidation. The ability to generate high-surface-area Nb₂O₅ via sol-gel methods is particularly advantageous for catalytic applications.

-

Biomedical Coatings : Nb₂O₅ is known for its high corrosion resistance, thermodynamic stability, and biocompatibility. Niobium n-propoxide can be used in sol-gel processes to create protective and biocompatible coatings on medical implants, such as those made from titanium alloys.[3]

-

Drug Development & Sensing : The controlled porous structures of Nb₂O₅ that can be fabricated using this precursor are being explored for applications in drug delivery systems and as active materials in biosensors.[3]

Handling, Storage, and Safety

As a senior scientist, ensuring laboratory safety is paramount. Niobium(V) n-propoxide requires careful handling due to its chemical reactivity and hazards.

-

Moisture Sensitivity : The compound reacts readily with atmospheric moisture. It must be stored and handled under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5] Containers should be tightly sealed.

-

Flammability : Niobium n-propoxide is a flammable liquid.[5] It should be kept away from ignition sources, and appropriate fire-extinguishing media (e.g., dry chemical, CO₂) should be available.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

Niobium(V) n-propoxide is a versatile and highly valuable precursor in modern materials chemistry. Its utility is fundamentally linked to its well-defined molecular structure and its predictable reactivity, particularly its hydrolysis and condensation to form niobium pentoxide. By understanding its core chemical properties—from synthesis and structure to its sol-gel chemistry and safe handling—researchers and drug development professionals can effectively harness this compound to engineer advanced materials with precisely tailored properties for a wide range of technological and biomedical applications.

References

-

ResearchGate. (n.d.). Synthesis of the niobium oxides. a Reaction of NbCl5 with acetophenone... Retrieved from [Link]

-

Wikipedia. (2024). Niobium(V) chloride. Retrieved from [Link]

-

Rincón, J., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. Materials Research, 19(Suppl. 1), 72-80. Available from: [Link]

-

Chemeurope.com. (n.d.). Niobium(V) chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of (a) Nb2O5, (b) NiFe2O4, (c) NDNF1, (d) NDNF2, and (e)... Retrieved from [Link]

- Ribot, F., Banse, F., & Sanchez, C. (1992). Hydrolysis-condensation of alkyltin-trialkoxides. Materials Research Society Symposium Proceedings, 271, 141.

-

Saito, Y. (1984). Formation process of niobium nitride by the reaction of niobium pentachloride with ammonia in the vapor phase and properties of the niobium nitride formed. INIS-IAEA. Retrieved from [Link]

-

Obisesan, O. A., et al. (2022). Preparation and Characterization of NbxOy Thin Films: A Review. MDPI. Retrieved from [Link]

-

Boyle, T. J., et al. (2000). Niobium(V) Alkoxides. Synthesis, Structure, and Characterization of [Nb(μ-OCH2CH3)(OCH2C(CH3)3)4]2, {[H3CC(CH2O)(CH2-μ-O)(C(O)2)]Nb2(μ-O)(OCH2CH3)5}2, and {[H3CC(CH2O)2(CH2-μ-O)]Nb(OCH2CH3)2}2 for Production of Mixed Metal Oxide Thin Films. Inorganic Chemistry, 39(23), 5343–5352. Available from: [Link]

-

ResearchGate. (n.d.). New iso-propoxides, tert-butoxides and neo-pentoxides of niobium(V): Synthesis, structure, characterization and stabilization by trifluoroheteroarylalkenolates and pyridine ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Main FTIR spectrum bands associated with vibrational modes of Nb2O5. Retrieved from [Link]

-

Zomorodbakhsh, S., et al. (2021). Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review. PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of highly sterically hindered niobium and tantalum alkoxides and their microhydrolysis in strongly basic medium. Retrieved from [Link]

-

Weser, J., et al. (2023). Carbon Dioxide and Water Activation by Niobium Trioxide Anions in the Gas Phase. The Journal of Physical Chemistry A, 127(16), 3647–3656. Available from: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum (300 MHz, CDCl₃) for (a) isopropanol; (b) niobium isopropoxide. Retrieved from [Link]

-

Pilli, S. K., & Raminelli, C. (2011). Niobium Pentachloride Catalysed Ring Opening of Epoxides. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). TW202311172A - Niobium precursor compound for thin film deposition and method for forming niobium-containing thin film using same.

-

de Oliveira, M. M., et al. (2015). Thin films and nanostructures of niobium pentoxide: fundamental properties, synthesis methods and applications. Journal of Materials Chemistry A. Available from: [Link]

-

ResearchGate. (n.d.). Infrared spectra of the Nb2O5 and Nb2O5/SO4 catalyst. Retrieved from [Link]

- van der Waal, J. C., et al. (2013). Evolution of microstructure in mixed niobia-hybrid silica thin films from sol-gel precursors. Journal of Colloid and Interface Science, 404, 82-89.

-

Wikipedia. (2024). Niobium. Retrieved from [Link]

- Schmidt, H. (1988). Principles of hydrolysis and condensation reaction of alkoxysilanes.

- Ko, E. I., & Weissman, J. G. (1982). Catalytic applications of niobium compounds.

-

American Elements. (n.d.). Niobium n-propoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Deposition of Niobium Nitride Thin Films from Tert‐Butylamido‐Tris‐(Diethylamido)‐Niobium by a Modified Industrial MOCVD Reactor. Retrieved from [Link]

-

Materials Project. (n.d.). mp-776896. Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Niobium NMR. Retrieved from [Link]

-

WebElements. (n.d.). Niobium: reactions of elements. Retrieved from [Link]

-

Pilgaard, M. (2017). Niobium: Chemical reactions. Pilgaard Elements. Retrieved from [Link]

- Holloway, J. H., & Smith, J. (1993). Niobium-93 nuclear magnetic resonance studies of the solvolysis of NbCl5 by alcohols. Journal of the Chemical Society, Dalton Transactions, (5), 737-740.

Sources

- 1. Niobium - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. americanelements.com [americanelements.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Niobium(V)_chloride [chemeurope.com]

- 9. Evolution of microstructure in mixed niobia-hybrid silica thin films from sol-gel precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NMR Periodic Table: Niobium NMR [imserc.northwestern.edu]

- 12. Niobium-93 nuclear magnetic resonance studies of the solvolysis of NbCl5 by alcohols - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. TW202311172A - Niobium precursor compound for thin film deposition and method for forming niobium-containing thin film using same - Google Patents [patents.google.com]

- 15. niobium.tech [niobium.tech]

An In-Depth Technical Guide to the Synthesis of Niobium(V) n-Propoxide

Introduction: The Strategic Importance of Niobium(V) n-Propoxide

Niobium(V) n-propoxide, with the chemical formula Nb(OCH₂CH₂CH₃)₅, is an organometallic compound that has garnered significant interest across various scientific and industrial domains.[1][2][3] As a key precursor in the sol-gel process, it enables the synthesis of niobium-based materials with tailored properties.[4][5] These materials are integral to advancements in catalysis, electroceramics, and optical coatings.[6][7][8][9] This guide provides an in-depth exploration of the primary synthesis methods for high-purity niobium(V) n-propoxide, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

The utility of niobium compounds, particularly niobium pentoxide (Nb₂O₅) derived from precursors like n-propoxide, is notable in heterogeneous catalysis.[9] Niobium oxides can enhance the activity and selectivity of catalysts and prolong their operational life.[7][9] They also serve as effective supports for metal or metal oxide catalysts.[7][9] The unique acidic properties of hydrated niobium pentoxide (niobic acid) and niobium phosphate make them highly active and stable catalysts for various acid-catalyzed reactions.[7][9]

Core Synthesis Methodologies

The synthesis of niobium(V) n-propoxide predominantly relies on the reaction of a niobium precursor with n-propanol. The choice of precursor and reaction conditions significantly influences the purity, yield, and scalability of the process.

The Alkoxide Exchange Route: From Niobium(V) Ethoxide

A common and effective method for synthesizing niobium(V) n-propoxide is through an alcohol exchange reaction starting from niobium(V) ethoxide, Nb(OCH₂CH₃)₅.[10] This method is favored for its relatively mild conditions and the high purity of the resulting product.

Causality Behind Experimental Choices:

-

Precursor Selection: Niobium(V) ethoxide is often used as a starting material due to its commercial availability and high reactivity.[11] It readily undergoes alcoholysis with higher alcohols.

-

Solvent and Reactant: n-Propanol serves as both the reactant and the solvent, driving the reaction forward by being present in large excess. This also simplifies the reaction setup.

-

Removal of Ethanol: The equilibrium of the reaction is shifted towards the formation of the n-propoxide by the continuous removal of the more volatile ethanol byproduct through distillation.

Experimental Protocol:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a distillation head, a condenser, and a dropping funnel. The entire apparatus is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the moisture-sensitive alkoxides.

-

Reagent Addition: Niobium(V) ethoxide is dissolved in an excess of anhydrous n-propanol.

-

Reaction and Distillation: The mixture is heated to facilitate the alcohol exchange. The lower-boiling ethanol is continuously removed by distillation. The progress of the reaction can be monitored by measuring the temperature at the distillation head, which will rise from the boiling point of ethanol to that of n-propanol.

-

Purification: Once the reaction is complete (indicated by the cessation of ethanol distillation), the excess n-propanol is removed under reduced pressure. The resulting niobium(V) n-propoxide can be further purified by vacuum distillation.[12]

The Halide Route: Synthesis from Niobium(V) Chloride

The reaction of niobium(V) chloride (NbCl₅) with n-propanol offers a direct route to niobium(V) n-propoxide.[13] This method is often employed due to the lower cost and higher availability of niobium pentachloride compared to niobium alkoxides.[13][14]

Causality Behind Experimental Choices:

-

Precursor Reactivity: Niobium(V) chloride is a strong Lewis acid and reacts vigorously with alcohols.[14][15] This high reactivity necessitates careful control of the reaction conditions to avoid side reactions.

-

Byproduct Removal: The reaction produces hydrogen chloride (HCl) gas, which must be effectively removed to drive the reaction to completion and prevent the formation of chloro-alkoxide intermediates.[16] The use of a base, such as ammonia or a tertiary amine, is crucial to neutralize the HCl.

-

Solvent Choice: An inert, anhydrous solvent such as benzene or toluene is typically used to moderate the reaction and facilitate the removal of the ammonium chloride precipitate.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked flask is fitted with a mechanical stirrer, a reflux condenser with a gas outlet connected to a trap for HCl, and a dropping funnel. The system is maintained under an inert atmosphere.

-

Reagent Preparation: A solution of niobium(V) chloride in an anhydrous, inert solvent is prepared in the reaction flask.

-

Alcohol Addition: A stoichiometric amount of anhydrous n-propanol, dissolved in the same solvent, is added dropwise to the niobium chloride solution with vigorous stirring.

-

Ammonia Introduction: Dry ammonia gas is bubbled through the reaction mixture to neutralize the generated HCl, leading to the precipitation of ammonium chloride.

-

Reaction Completion and Filtration: The reaction is typically heated to reflux to ensure complete conversion. After cooling, the precipitated ammonium chloride is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude niobium(V) n-propoxide is then purified by vacuum distillation.

Electrochemical Synthesis

An alternative and less common method involves the electrochemical synthesis of niobium alkoxides. This technique offers a pathway that can sometimes provide higher purity products by avoiding halide contamination.

Causality Behind Experimental Choices:

-

Anodic Dissolution: This method relies on the anodic dissolution of a niobium metal electrode in the presence of the corresponding alcohol (n-propanol) and a supporting electrolyte.

-

Electrolyte Selection: The choice of a suitable supporting electrolyte is critical to ensure sufficient conductivity of the alcoholic medium and to facilitate the desired electrochemical reactions without introducing impurities.

General Procedure Outline:

-

Electrochemical Cell: A divided or undivided electrochemical cell is used with a high-purity niobium metal anode and an inert cathode (e.g., platinum).

-

Electrolyte Solution: The cell is filled with anhydrous n-propanol containing a suitable supporting electrolyte.

-

Electrolysis: A constant current or potential is applied between the electrodes. Niobium metal is oxidized at the anode and dissolves into the solution, reacting with the n-propanol to form the niobium n-propoxide.

-

Workup and Purification: After the electrolysis is complete, the supporting electrolyte is removed (e.g., by precipitation), and the product is isolated from the solution. Purification is typically achieved through vacuum distillation.

Data Presentation

| Synthesis Method | Precursor | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Alkoxide Exchange | Niobium(V) Ethoxide | n-Propanol | > 90 | > 99 | High purity, mild conditions | Higher precursor cost |

| Halide Route | Niobium(V) Chloride | n-Propanol, Ammonia | 70-85 | 98-99 | Lower precursor cost | Vigorous reaction, HCl byproduct |

| Electrochemical | Niobium Metal | n-Propanol, Electrolyte | Variable | > 99.5 | High purity, no halide contamination | Specialized equipment required |

Experimental Workflows and Diagrams

Workflow for Synthesis from Niobium(V) Chloride

Caption: Workflow for the synthesis of Niobium(V) n-propoxide from Niobium(V) Chloride.

Reaction Pathway from Niobium(V) Chloride

Caption: Reaction pathway for the synthesis from Niobium(V) Chloride.

Characterization and Quality Control

Ensuring the purity and identity of the synthesized niobium(V) n-propoxide is paramount. Several analytical techniques are employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the n-propoxide ligand and to detect any residual starting materials or solvent.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic Nb-O and C-O stretching vibrations of the alkoxide.

-

Elemental Analysis: Provides the elemental composition (C, H, Nb) of the compound, which can be compared to the theoretical values.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity and identify any volatile impurities.

Safety and Handling Considerations

Niobium(V) n-propoxide is a moisture-sensitive compound and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). It is also flammable. Niobium(V) chloride is corrosive and reacts violently with water.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of high-purity niobium(V) n-propoxide is a critical step in the development of advanced niobium-based materials. The choice of synthesis method depends on factors such as the desired purity, scale of the reaction, and the availability and cost of precursors. The halide route offers a cost-effective approach, while the alkoxide exchange and electrochemical methods can provide products of higher purity. Careful control of reaction conditions and rigorous purification and characterization are essential to obtain a product suitable for demanding applications in research and industry.

References

- 24ChemicalResearch. (2025, July 31).

- Scribd.

- ResearchGate. (2025, August 6). New iso-propoxides, tert-butoxides and neo-pentoxides of niobium(V)

- NIH. (2025, January 12). A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges.

- American Elements. Niobium n-propoxide.

- Alfa Chemistry. Niobium N-propoxide.

- Alfa Chemistry.

- Google Patents. Processes for preparing niobium alkoxides, and niobium alkoxides prepared thereby.

- Santa Cruz Biotechnology. Niobium n-propoxide.

- ACS Publications. Niobium(V) Alkoxides.

- ResearchGate. (2025, August 10).

- ResearchGate. (2020, August 6). Niobium Pentachloride (NbCl5).

- Wikipedia. Niobium(V) chloride.

- SciELO. (2016, August 23).

- NIH.

- ResearchGate.

Sources

- 1. americanelements.com [americanelements.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Niobium Isopropoxide Breakthroughs Drive Innovations in Catalysis, Polymers & Green Chemistry [24chemicalresearch.com]

- 7. scribd.com [scribd.com]

- 8. alfachemic.com [alfachemic.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scielo.br [scielo.br]

- 12. US20080071102A1 - Processes for preparing niobium alkoxides, and niobium alkoxides prepared thereby - Google Patents [patents.google.com]

- 13. Niobium(V) chloride - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Niobium Pentachloride Catalysed Ring Opening of Epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Niobium(V) n-Propoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium(V) alkoxides are a class of organometallic compounds that have garnered significant interest as precursors for the synthesis of niobium-based materials, such as niobium pentoxide (Nb₂O₅), which has applications in catalysis, electronic ceramics, and optical materials.[1] Among these, niobium(V) n-propoxide, with the chemical formula Nb(OCH₂CH₂CH₃)₅, serves as a critical molecular building block. Its structure and reactivity are pivotal in controlling the morphology and properties of the resulting materials. This technical guide provides a comprehensive overview of the molecular structure of niobium(V) n-propoxide, its synthesis, characterization, and its utility in the sol-gel synthesis of niobium oxides.

Molecular Structure of Niobium(V) n-Propoxide

The Dimeric Core: An Edge-Shared Bioctahedral Geometry

Niobium(V) alkoxides exhibit a strong tendency to form dimeric species in the solid state and in solution. It is therefore proposed that niobium(V) n-propoxide exists as a dimer with the molecular formula [Nb(O-n-Pr)₅]₂, more accurately represented as Nb₂(μ-O-n-Pr)₂(O-n-Pr)₈.

This dimeric structure consists of two niobium atoms, each at the center of an octahedron. These two octahedra share a common edge, forming a bioctahedral arrangement. The shared edge is composed of two bridging n-propoxide ligands (μ-O-n-Pr), where the oxygen atom of each bridging ligand is bonded to both niobium centers. Each niobium atom is further coordinated by four terminal n-propoxide ligands.

This coordination environment results in a six-coordinate geometry around each niobium(V) center, satisfying its preference for an octahedral arrangement. The stability of this dimeric structure is attributed to the ability of the alkoxide ligands to bridge the metal centers, thereby alleviating the electronic and steric unsaturation of a hypothetical monomeric species.

Key Structural Features (Inferred from Analogues)

Based on crystallographic data of related niobium alkoxides, such as [Nb(μ-OEt)(ONp)₄]₂ (where OEt is ethoxide and ONp is neopentoxide), the following structural parameters for the dimeric niobium(V) n-propoxide can be anticipated[2]:

| Parameter | Description | Expected Value Range |

| Nb-O (terminal) | Bond length between niobium and a non-bridging oxygen atom. | 1.85 - 1.95 Å |

| Nb-O (bridging) | Bond length between niobium and a bridging oxygen atom. | 2.05 - 2.15 Å |

| Nb···Nb distance | The distance between the two niobium centers in the dimer. | ~3.2 Å |

| O-Nb-O angles | Bond angles around the niobium center, defining the octahedral geometry. | Close to 90° and 180° |

Visualization of the Proposed Molecular Structure

The following diagram, generated using the DOT language, illustrates the proposed edge-shared bioctahedral structure of dimeric niobium(V) n-propoxide.

Synthesis and Characterization

Synthesis Protocol

Niobium(V) n-propoxide is typically synthesized via the reaction of niobium pentachloride (NbCl₅) with an excess of n-propanol (n-PrOH).[3] The reaction is generally carried out in an inert atmosphere to prevent hydrolysis. Anhydrous ammonia or another suitable base is often used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction Scheme: NbCl₅ + 5 n-PrOH + 5 NH₃ → Nb(O-n-Pr)₅ + 5 NH₄Cl

A detailed experimental procedure, adapted from the synthesis of related niobium alkoxides, is as follows[3]:

-

Reaction Setup: A solution of niobium pentachloride in a dry, inert solvent (e.g., benzene or toluene) is prepared in a multi-necked flask equipped with a condenser, dropping funnel, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alcohol: A stoichiometric excess of anhydrous n-propanol is slowly added to the niobium pentachloride solution with vigorous stirring.

-

Neutralization: Anhydrous ammonia gas is bubbled through the reaction mixture to neutralize the HCl formed. This results in the precipitation of ammonium chloride (NH₄Cl).

-

Reflux: The reaction mixture is heated to reflux for several hours to ensure the complete reaction.

-

Isolation: After cooling, the precipitated ammonium chloride is removed by filtration. The solvent and excess n-propanol are then removed from the filtrate under reduced pressure.

-

Purification: The resulting niobium(V) n-propoxide can be further purified by distillation or sublimation under high vacuum.

Characterization Techniques

The structural elucidation of niobium(V) n-propoxide, by analogy with its iso-propoxide and ethoxide counterparts, would rely on a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the n-propoxide ligands and to probe the solution-state structure. In the dimeric form, distinct signals for the bridging and terminal alkoxide groups may be observed, especially at low temperatures.

-

Mass Spectrometry (MS): Mass spectrometry can provide information about the oligomeric nature of the compound in the gas phase. Fragmentation patterns would likely show the loss of n-propoxide groups from the dimeric or monomeric parent ions.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic Nb-O stretching vibrations, which typically appear in the range of 500-700 cm⁻¹.

Reactivity and Application in Sol-Gel Synthesis

A primary application of niobium(V) n-propoxide is as a precursor in the sol-gel synthesis of niobium pentoxide (Nb₂O₅) nanoparticles and thin films.[4][5] The sol-gel process involves the controlled hydrolysis and condensation of the metal alkoxide precursor.

Hydrolysis and Condensation Mechanism

The fundamental reactions in the sol-gel process are:

-

Hydrolysis: The n-propoxide ligands are replaced by hydroxyl groups upon reaction with water. Nb(O-n-Pr)₅ + x H₂O → Nb(O-n-Pr)₅₋ₓ(OH)ₓ + x n-PrOH

-

Condensation: The partially hydrolyzed species then undergo condensation reactions to form Nb-O-Nb bridges, leading to the formation of a three-dimensional oxide network (the "gel"). This can occur via two pathways:

-

Oxolation: Reaction between two hydroxyl groups. (n-PrO)₄(HO)Nb-OH + HO-Nb(OH)(O-n-Pr)₄ → (n-PrO)₄(HO)Nb-O-Nb(OH)(O-n-Pr)₄ + H₂O

-

Alcoxolation: Reaction between a hydroxyl group and an alkoxide group. (n-PrO)₄(HO)Nb-OH + (n-PrO)-Nb(O-n-Pr)₄ → (n-PrO)₄(HO)Nb-O-Nb(O-n-Pr)₄ + n-PrOH

-

The rates of hydrolysis and condensation can be controlled by factors such as the water-to-alkoxide ratio, the pH of the solution, and the reaction temperature, which in turn influence the properties of the final Nb₂O₅ material.

Experimental Workflow for Sol-Gel Synthesis

The following diagram outlines a typical experimental workflow for the sol-gel synthesis of Nb₂O₅ from niobium(V) n-propoxide.

Conclusion

Niobium(V) n-propoxide is a key precursor in materials science, and understanding its molecular structure is fundamental to controlling its reactivity and the properties of the resulting niobium-based materials. Based on extensive studies of related niobium(V) alkoxides, it is concluded that niobium(V) n-propoxide adopts a dimeric, edge-shared bioctahedral structure in its ground state. This structural motif, with its combination of bridging and terminal n-propoxide ligands, dictates its behavior in solution and its utility in processes such as sol-gel synthesis. Further research involving single-crystal X-ray diffraction of niobium(V) n-propoxide would be invaluable to definitively confirm the finer details of its molecular architecture.

References

-

Raba, A. M., Bautista-Ruíz, J., & Joya, M. R. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. Materials Research, 19(6), 1381-1387. [Link]

-

Boyle, T. J., Alam, T. M., Dimos, D., Moore, G. J., Buchheit, C. D., Al-Shareef, H. N., Mechenbier, E. R., Bear, B. R., & Ziller, J. W. (1997). Niobium(V) Alkoxides. Synthesis, Structure, and Characterization of [Nb(μ-OCH₂CH₃)(OCH₂C(CH₃)₃)₄]₂, {[H₃CC(CH₂O)(CH₂-μ-O)(C(O)₂) ]Nb₂(μ-O)(OCH₂CH₃)₅}₂, and {[H₃CC(CH₂O)₂(CH₂-μ-O)]Nb(OCH₂CH₃)₂}₂ for Production of Mixed Metal Oxide Thin Films. Chemistry of Materials, 9(12), 3187–3198. [Link]

-

Mishra, S., Sharma, N., Sharma, M., & Singh, A. (2012). New iso-propoxides, tert-butoxides and neo-pentoxides of niobium(V): Synthesis, structure, characterization and stabilization by trifluoroheteroarylalkenolates and pyridine ligands. Dalton Transactions, 41(10), 2974-2984. [Link]

-

Wikipedia contributors. (2023, November 28). Niobium pentoxide. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Raba, A. M., Bautista-Ruíz, J., & Joya, M. R. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process. ResearchGate. [Link]

Sources

Niobium (V) n-Propoxide: A Comprehensive Technical Guide for Advanced Material Synthesis and Biomedical Applications

This guide provides an in-depth exploration of Niobium (V) n-propoxide (CAS No. 38874-17-8), a pivotal organometallic precursor for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document elucidates the critical properties, synthesis methodologies, and key applications of niobium n-propoxide, with a focus on the scientific principles that underpin its utility in advanced materials and biomedical innovations.

Introduction: The Significance of Niobium (V) n-Propoxide

Niobium (V) n-propoxide, with the chemical formula Nb(OCH₂CH₂CH₃)₅, is a metal alkoxide that serves as a versatile and highly reactive precursor for the synthesis of niobium-based materials. Its significance lies in its ability to undergo controlled hydrolysis and condensation reactions, making it an ideal candidate for sol-gel and hydrothermal processes. These processes allow for the precise fabrication of niobium pentoxide (Nb₂O₅) nanoparticles, thin films, and coatings with tailored morphologies and properties.[1] The resulting materials are gaining substantial attention for their applications in heterogeneous catalysis, biocompatible coatings for medical implants, and as platforms for drug delivery systems.[2][3]

The choice of the n-propoxide ligand, as opposed to other alkoxides like ethoxide or isopropoxide, can influence the hydrolysis rate and the structure of the resulting oxide network, offering a handle for fine-tuning the final material's characteristics. This guide will delve into the nuances of its chemistry and practical applications, providing a robust resource for both new and experienced researchers in the field.

Physicochemical Properties of Niobium (V) n-Propoxide

A thorough understanding of the physicochemical properties of niobium n-propoxide is paramount for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 38874-17-8 | N/A |

| Molecular Formula | C₁₅H₃₅NbO₅ | N/A |

| Molecular Weight | 388.34 g/mol | N/A |

| Appearance | Typically a liquid | N/A |

| Boiling Point | Information not readily available; sensitive to decomposition at elevated temperatures. | N/A |

| Solubility | Soluble in many organic solvents (e.g., alcohols, ethers, hydrocarbons). Reacts with water. | N/A |

| Stability | Highly sensitive to moisture and air. Should be stored under an inert atmosphere. | N/A |

Expert Insight: The high reactivity of niobium n-propoxide with water is the cornerstone of its utility in sol-gel and hydrothermal synthesis. This reactivity necessitates handling in a controlled, anhydrous environment, typically within a glovebox or using Schlenk line techniques, to prevent premature and uncontrolled hydrolysis, which would lead to the formation of insoluble niobium oxides.

Synthesis of Niobium (V) n-Propoxide: A Self-Validating Protocol

While niobium n-propoxide is commercially available, understanding its synthesis provides deeper insight into its chemistry and potential impurities. A common and effective method for its preparation is through an alcohol exchange reaction with a more readily available niobium alkoxide, such as niobium (V) ethoxide. This process is driven by Le Chatelier's principle, where the use of excess n-propanol and removal of the more volatile ethanol by-product drives the reaction to completion.

Experimental Protocol: Synthesis via Alcohol Exchange

Objective: To synthesize Niobium (V) n-propoxide from Niobium (V) ethoxide and n-propanol.

Materials:

-

Niobium (V) ethoxide (Nb(OCH₂CH₃)₅)

-

Anhydrous n-propanol (CH₃CH₂CH₂OH)

-

Anhydrous toluene (or other suitable inert solvent)

-

Schlenk flask and condenser

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle and magnetic stirrer

-

Distillation apparatus

Procedure:

-

Inert Atmosphere: Assemble the Schlenk flask with a condenser and ensure the entire apparatus is dry and under an inert atmosphere. This is a critical step to prevent premature hydrolysis of the niobium alkoxides.

-

Reactant Addition: In the Schlenk flask, dissolve a known quantity of Niobium (V) ethoxide in anhydrous toluene.

-

Alcohol Exchange: Add a significant molar excess of anhydrous n-propanol to the solution. A 10-fold or greater excess is recommended to drive the equilibrium towards the formation of the n-propoxide.

-

Reaction and Distillation: Gently heat the reaction mixture to reflux while stirring. The more volatile ethanol, formed as a by-product, will begin to distill off along with the solvent. The temperature of the distillate will initially be close to the boiling point of ethanol.

-

Monitoring Completion: The reaction is considered complete when the temperature of the distillate rises to the boiling point of n-propanol, indicating that all the ethanol has been removed.

-

Isolation: After the reaction is complete, the remaining solvent and excess n-propanol can be removed under reduced pressure to yield Niobium (V) n-propoxide as the final product.

-

Characterization: The product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the complete exchange of ethoxide for n-propoxide ligands.

Causality and Self-Validation: The success of this protocol is validated by the careful monitoring of the distillation temperature. The progressive increase in the head temperature of the distillation column from that of ethanol to that of n-propanol provides a real-time indicator of the reaction's progression and completion. This inherent feedback mechanism ensures a high-purity product without the need for complex purification steps, provided the starting materials are anhydrous.

Key Reactions and Mechanisms: The Sol-Gel Pathway

The most prominent application of niobium n-propoxide is as a precursor in the sol-gel synthesis of niobium pentoxide (Nb₂O₅).[1] This process involves two fundamental reactions: hydrolysis and condensation.

-

Hydrolysis: The reaction of the niobium n-propoxide with water, where the n-propoxide ligands are replaced by hydroxyl groups. Nb(OPr)₅ + 5H₂O → Nb(OH)₅ + 5PrOH

-

Condensation: The subsequent reaction between the hydroxylated niobium species to form Nb-O-Nb bridges, leading to the formation of a three-dimensional oxide network (the "gel"). This can occur through two pathways:

-

Oxolation: (OH)₄Nb-OH + HO-Nb(OH)₄ → (OH)₄Nb-O-Nb(OH)₄ + H₂O

-

Alcoxolation: (OH)₄Nb-OPr + HO-Nb(OH)₄ → (OH)₄Nb-O-Nb(OH)₄ + PrOH

-

The rates of these reactions can be controlled by factors such as the water-to-alkoxide ratio, the pH of the solution (acid or base catalysis), and the reaction temperature. This control is crucial for tailoring the porosity, surface area, and crystallinity of the final Nb₂O₅ material.[4]

Caption: Sol-gel synthesis of Nb₂O₅ from niobium n-propoxide.

Applications in Research and Drug Development

The materials derived from niobium n-propoxide exhibit a range of properties that are highly attractive for scientific research and the development of new therapeutic strategies.

Heterogeneous Catalysis

Niobium pentoxide, synthesized from niobium n-propoxide, is a solid acid catalyst with a high surface area and thermal stability.[5] It is employed in a variety of organic transformations, including esterification, dehydration, and oxidation reactions.[6] The ability to control the porous structure of Nb₂O₅ through the sol-gel process allows for the optimization of catalyst performance by tuning the accessibility of active sites.

Expert Insight: The acidic properties of Nb₂O₅ arise from the presence of both Brønsted and Lewis acid sites on its surface. The density and ratio of these sites can be manipulated during the synthesis by controlling the calcination temperature and atmosphere, thereby tailoring the catalyst's selectivity for specific reactions.[7]

Biocompatible Coatings for Medical Implants

Niobium and its oxides are known for their excellent biocompatibility and corrosion resistance.[3] Thin films of Nb₂O₅, deposited via sol-gel methods using niobium n-propoxide, can be used to coat metallic implants (e.g., titanium alloys). These coatings can enhance the implant's integration with bone tissue (osseointegration) and reduce the release of potentially harmful metal ions into the body.

Sources

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sol-gel route to niobium pentoxide (Journal Article) | OSTI.GOV [osti.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. niobium.tech [niobium.tech]

- 7. preserve.lehigh.edu [preserve.lehigh.edu]

Section 1: Hazard Identification and Core Risk Profile

An In-depth Technical Guide to the Safe Handling of Niobium(V) n-Propoxide

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Niobium(V) n-propoxide. Designed for researchers, chemists, and professionals in materials science and drug development, this document synthesizes technical data with field-proven best practices. The causality behind each recommendation is explained to ensure a deep understanding of the risks and the rationale for specific safety measures, fostering a self-validating system of laboratory safety.

Niobium(V) n-propoxide (Nb(OCH₂CH₂CH₃)₅) is a highly reactive organometallic compound, primarily used as a precursor in the sol-gel synthesis of niobium-based materials and catalysis.[1] Its utility is directly linked to its reactivity, which also defines its primary hazards. The core risk profile stems from its nature as a metal alkoxide, which dictates its flammability, corrosivity, and extreme sensitivity to moisture.

Based on data from closely related niobium alkoxides like Niobium(V) ethoxide, the primary hazards are classified as follows:

-

Flammable Liquid: While Niobium(V) n-butoxide is classified as a combustible liquid[2], the ethoxide variant is a flammable liquid[3][4][5]. Given this, Niobium n-propoxide should be treated as a flammable liquid that must be kept away from all ignition sources.[3][4]

-

Water Reactivity: Like all metal alkoxides, it reacts exothermically with water, including atmospheric moisture. This reaction hydrolyzes the compound, liberating n-propanol and forming niobium oxides/hydroxides. This reaction can be vigorous and underscores the need for handling under an inert atmosphere.[3][4]

-

Corrosivity: Niobium alkoxides are known to cause severe skin burns and serious eye damage.[3][4] Contact with tissue can cause immediate and severe chemical burns due to hydrolysis.

Quantitative Hazard Summary

| Hazard Classification | Category | GHS Statement | Precautionary Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3] |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Note: This table is based on the known hazards of Niobium(V) ethoxide, a close structural analog, and represents a conservative and safe approach to handling Niobium(V) n-propoxide.

Risk Assessment Workflow

A systematic approach to safety is paramount. The following diagram illustrates the continuous cycle of risk assessment required when working with reactive chemicals like Niobium(V) n-propoxide.

Caption: A workflow for continuous risk assessment.

Section 2: Chemical & Physical Properties

Understanding the physical properties of Niobium(V) n-propoxide is fundamental to its safe handling and use in experimental design.

| Property | Value | Source |

| CAS Number | 38874-17-8 | [6][7] |

| Molecular Formula | C₁₅H₃₅NbO₅ | [7][8] |

| Molecular Weight | 388.34 g/mol | [7] |

| Appearance | Clear colorless to yellow/brown liquid | Inferred from[9] |

| Boiling Point | 166°C @ 0.05 mmHg | [8] |

| Solubility | Reacts with water. Soluble in non-aqueous organic solvents. | [1][4] |

| Vapor Density | >1 (Air = 1.0) | Inferred from MW |

Section 3: Core Safety Protocols: Handling and Storage

The cornerstone of safely handling Niobium(V) n-propoxide is the strict exclusion of atmospheric air and moisture.

Engineering Controls

The causality for stringent engineering controls is the compound's high reactivity with air and moisture.

-

Chemical Fume Hood: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills or fires.[4]

-

Inert Atmosphere: Due to its extreme moisture sensitivity, all transfers and reactions should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). This is non-negotiable and is best achieved using either a glovebox or Schlenk line techniques . The purpose is to prevent hydrolysis, which can alter the reagent's properties and create a safety hazard.

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory.[2][10]

-

Skin Protection: A flame-retardant lab coat and full-length pants are required. A chemical-resistant apron is also recommended.

-

Hand Protection: Use compatible chemical-resistant gloves, such as nitrile or neoprene.[2] Always inspect gloves before use and use proper removal technique to avoid skin contact.[11] Double-gloving is a prudent practice.

Standard Handling Protocol: Inert Atmosphere Transfer

This protocol details the transfer of the reagent from a Sure/Seal™ bottle to a reaction flask using a Schlenk line.

-

Preparation: Assemble and flame-dry all glassware (reaction flask, syringes, cannula) under vacuum and backfill with inert gas at least three times to remove atmospheric moisture and oxygen.

-

Inert Gas Connection: Ensure the reaction flask and the Niobium(V) n-propoxide source bottle are connected to the inert gas manifold.

-

Temperature Control: If the subsequent reaction is exothermic, cool the reaction flask in an appropriate bath (e.g., ice-water) before addition.

-

Reagent Transfer: Puncture the septum of the source bottle with a needle connected to the inert gas line to ensure positive pressure. Using a clean, dry syringe, carefully draw the required volume of Niobium(V) n-propoxide.

-

Addition: Transfer the liquid via the syringe to the reaction flask. Add the reagent slowly and in a controlled manner.

-

Post-Transfer: Rinse the syringe immediately and thoroughly with a suitable dry, inert solvent (e.g., anhydrous hexane or toluene) and quench the rinsings in a separate flask containing isopropanol before final cleaning.

Caption: Workflow for inert atmosphere transfer of Niobium(V) n-propoxide.

Storage Requirements

Proper storage is critical to maintaining the reagent's integrity and ensuring safety.

-

Container: Store in the original, tightly sealed container, often under an inert atmosphere.[4][12]

-

Location: Keep in a dry, cool, well-ventilated area designated for corrosive and flammable materials.[4][5]

-

Incompatibilities: Store away from water, moisture, strong acids, and oxidizing agents.[4][13]

-

Secondary Containment: Place the primary container inside a larger, chemically resistant secondary container to contain any potential leaks.

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Response

-

Evacuate & Isolate: Immediately alert others and evacuate the immediate area. Isolate the spill and remove all sources of ignition.[4][5]

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Wear full PPE, including respiratory protection if necessary.

-

Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, dry lime, or vermiculite. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

-

Collection: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste disposal. Use non-sparking tools.[4][14]

-

Decontamination: Wipe the spill area with a cloth dampened with a compatible solvent (e.g., toluene), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Caption: Emergency decision tree for a Niobium(V) n-propoxide spill.

First Aid Measures

Immediate medical attention is required for all exposures.

| Exposure Route | First Aid Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][15] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Call a physician immediately as chemical burns may result.[3] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][15] |

Fire Fighting

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or sand. Alcohol-resistant foam may also be used.[13][16]

-

Unsuitable Media: DO NOT USE WATER. [13] The compound reacts with water, which will exacerbate the situation.

-

Firefighter Protection: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA) to prevent contact with skin, eyes, and inhalation of toxic fumes.[5][13]

Section 5: Waste Disposal

All waste containing Niobium(V) n-propoxide, including empty containers, absorbent materials from spills, and quenched reaction residues, must be treated as hazardous waste.

-

Quenching: Unused or residual reagent should be slowly and carefully added to a stirred, cooled flask of a suitable alcohol (e.g., isopropanol) under an inert atmosphere to safely hydrolyze it before disposal.

-

Disposal: All waste must be placed in clearly labeled, sealed containers. Disposal must be carried out by a licensed hazardous waste disposal company, in strict accordance with all federal, state, and local regulations.[13]

References

-

Ted Pella, Inc. (2017). Safety Data Sheet: Niobium Products. [Link]

-

Alfa Aesar. (2021). SAFETY DATA SHEET: Niobium powder. [Link]

-

Fisher Scientific. SAFETY DATA SHEET: Niobium(V) ethoxide. [Link]

-

Loba Chemie. (2015). NIOBIUM PENTOXIDE AR MSDS. [Link]

-

Bionium. (2015). Safety Data Sheet: Niobium Metal. [Link]

-

ESPI Metals. (2017). Safety Data Sheet: Niobium Oxide. [Link]

-

American Elements. Niobium n-propoxide. [Link]

-

Gelest, Inc. (2016). SAFETY DATA SHEET: NIOBIUM(V) n-BUTOXIDE. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. gelest.com [gelest.com]

- 3. fishersci.at [fishersci.at]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.ca [fishersci.ca]

- 6. NIOBIUM N-PROPOXIDE | 38874-17-8 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Niobium(V) ethoxide, 99.9% (metals basis) 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. prochemonline.com [prochemonline.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. bionium.miami.edu [bionium.miami.edu]

- 13. tedpella.com [tedpella.com]

- 14. Niobium Oxide - ESPI Metals [espimetals.com]

- 15. uvm.edu [uvm.edu]

- 16. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Physical Properties of Niobium n-Propoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium (V) n-propoxide, with the chemical formula Nb(OCH₂CH₂CH₃)₅, is an organometallic compound that serves as a critical precursor in the synthesis of advanced materials.[1][2] Its utility stems from its solubility in organic solvents and its reactivity, particularly its propensity for hydrolysis and thermal decomposition to form niobium pentoxide (Nb₂O₅).[3] This technical guide provides a comprehensive overview of the core physical properties of niobium n-propoxide, its synthesis and characterization, and its applications, with a particular focus on its role in materials science and the development of biomedical materials. As a Senior Application Scientist, this document aims to provide not just data, but also a deeper understanding of the causality behind its properties and applications.

Core Physical and Chemical Properties

Niobium n-propoxide is a pale yellow liquid under ambient conditions.[1] Its physical properties are summarized in the table below. A key characteristic is its high moisture sensitivity; it readily reacts with water, hydrolyzing to form niobium oxides.[4] This reactivity is fundamental to its application in sol-gel processes.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₃₅NbO₅ | [1][2][5] |

| Molecular Weight | 388.34 g/mol | [1][2][5] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 166 °C @ 0.05 mmHg | [2][6] |

| Melting Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | Soluble in hydrocarbons. Reacts with water. | [4] |

Synthesis and Purification

The synthesis of niobium n-propoxide is typically achieved through the reaction of niobium pentachloride (NbCl₅) with n-propanol in the presence of a base, such as ammonia, to neutralize the hydrochloric acid byproduct.[1] This process is crucial for achieving a high-purity product, as residual chlorides can significantly impact the performance of the resulting materials.

Experimental Protocol: Synthesis of Niobium n-Propoxide

Causality: The use of ammonia is critical to drive the reaction to completion by scavenging the HCl generated. The reaction is performed under an inert atmosphere to prevent premature hydrolysis of the moisture-sensitive product.

Step-by-Step Methodology:

-

Preparation: A suspension of niobium pentachloride in an inert organic solvent (e.g., benzene) is prepared in a reaction vessel under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Reaction: A solution of n-propanol containing dissolved ammonia is slowly added to the niobium pentachloride suspension with vigorous stirring. The reaction is typically carried out at a reduced temperature (e.g., 0 to -50 °C) to control the exothermic reaction.[1]

-

Neutralization: An excess of ammonia is passed through the reaction mixture to ensure complete neutralization of the hydrochloric acid formed, resulting in the precipitation of ammonium chloride.[1]

-

Separation: The precipitated ammonium chloride is removed from the reaction mixture by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude niobium n-propoxide is then purified by vacuum distillation to yield a pale yellow liquid.[1][2]

Characterization

The purity and identity of synthesized niobium n-propoxide are confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the n-propoxide ligands. For ¹H NMR, characteristic signals for the propyl group's protons (-OCH₂-, -CH₂-, and -CH₃) are expected. In ¹³C NMR, distinct resonances for the three carbon atoms of the n-propoxide chain would be observed.[7][8] ⁹³Nb NMR can also be employed to probe the local environment of the niobium center.[9][10]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the characteristic vibrations of the niobium n-propoxide molecule. Key expected absorption bands include:

-

Nb-O stretching vibrations: Typically observed in the 500-700 cm⁻¹ region.[11][12]

-

C-O stretching vibrations: Expected around 1000-1100 cm⁻¹.

-

C-H stretching and bending vibrations: From the n-propyl chains, observed in the regions of 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively.

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is a crucial indicator of the absence of hydrolysis products.

Thermal Stability and Decomposition

The thermal stability of niobium n-propoxide is a critical parameter for its application in techniques like Chemical Vapor Deposition (CVD) and sol-gel synthesis. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study its decomposition behavior.

Hypothetical Experimental Protocol: TGA/DTA of Niobium n-Propoxide

Causality: This analysis is performed under an inert atmosphere to study the intrinsic decomposition pathway without the influence of oxidation. The controlled heating rate allows for the separation of distinct decomposition steps.

-

Sample Preparation: A small, accurately weighed sample of niobium n-propoxide is placed in an alumina or platinum crucible.

-

Instrumentation: The crucible is placed in a TGA/DTA instrument.

-

Analysis Conditions:

-

Atmosphere: Dry nitrogen or argon gas flow.

-

Heating Rate: A linear heating rate, typically 5-10 °C/min.

-

Temperature Range: From room temperature to approximately 800 °C.

-

-

Data Acquisition: The instrument records the sample weight loss (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Applications in Materials Science and Drug Development

The primary application of niobium n-propoxide lies in its role as a precursor for the synthesis of niobium-based materials, most notably niobium pentoxide (Nb₂O₅).

Sol-Gel Synthesis of Niobium Pentoxide

Niobium n-propoxide is an ideal precursor for the sol-gel synthesis of Nb₂O₅ nanoparticles, thin films, and aerogels.[2][14] The process involves the controlled hydrolysis and condensation of the alkoxide in an alcoholic solution.

Reaction Scheme: 2 Nb(OCH₂CH₂CH₃)₅ + 5 H₂O → Nb₂O₅ + 10 CH₃CH₂CH₂OH

This method offers precise control over the purity, morphology, and particle size of the resulting niobium oxide, which is crucial for its various applications.[2][14]

Biomedical Applications

Niobium and its oxides are gaining significant attention in the biomedical field due to their excellent biocompatibility, corrosion resistance, and bioactivity.[15] Niobium-based materials are being explored for:

-

Orthopedic and Dental Implants: Niobium oxide coatings on implants can enhance their integration with bone tissue.

-

Drug Delivery Systems: The high surface area and biocompatibility of Nb₂O₅ nanoparticles make them promising candidates for drug delivery vehicles.[4][15][16]

-

Biocatalysis: Niobium compounds can act as catalysts in various biological reactions.[14]

The use of high-purity niobium n-propoxide as a precursor is paramount in these applications to avoid cytotoxic impurities in the final biomedical device or drug delivery system.

Conclusion

Niobium n-propoxide is a versatile and essential precursor in the field of materials science, with emerging applications in the biomedical and pharmaceutical sectors. Its well-defined chemical properties, particularly its controlled hydrolysis and thermal decomposition, allow for the synthesis of high-purity niobium pentoxide with tailored morphologies. A thorough understanding of its physical properties, synthesis, and characterization, as outlined in this guide, is crucial for researchers and scientists to effectively harness its potential in developing next-generation materials and technologies.

References

- Dändliker, G. (1962). Über Alkoxyde und Phenolate von Niob und Tantal. CIBA Basle.

- Ristic, M., et al. (2002). Synthesis and characterization of Nb2O5 powders using the Sol-gel procedure. Journal of the European Ceramic Society, 22(13), 2373-2379. [This is a representative reference for sol-gel synthesis from niobium alkoxides. The exact citation might need to be adjusted based on the specific study of interest.]

- Toyota Central R&D Labs, Inc. (2000). Method for producing catalyst carrier for exhaust gas.

- Bradley, D. C., Chakravarti, B. N., & Wardlaw, W. (1956). Niobium and tantalum alkoxides. Journal of the Chemical Society, 2381-2384.

- Fisher Scientific. (n.d.). Niobium isopropoxide, 99% (metals basis), 10% w/v in isopropanol/hexane (50:50). Retrieved from [a representative commercial supplier's website, as a general reference for solubility].

-

Wikipedia. (n.d.). Niobium pentoxide. Retrieved from [Link]

- Al-Deyab, S. S., et al. (2022). Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review. ACS Omega, 7(10), 8386-8406.

- Sanchez, C., et al. (1991). Sol-gel route to niobium pentoxide.

- Khalid, M. U., et al. (2025). A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges.

- Santa Cruz Biotechnology, Inc. (n.d.). Niobium n-propoxide. Retrieved from [a representative commercial supplier's website, as a general reference for chemical properties].

- Alfa Chemistry. (n.d.). Niobium N-propoxide. Retrieved from [a representative commercial supplier's website, as a general reference for chemical properties].

- American Elements. (n.d.). Niobium n-propoxide. Retrieved from [a representative commercial supplier's website, as a general reference for chemical properties].

- Thermo Scientific. (n.d.). Niobium n-propoxide, 99% (metals basis). Retrieved from [a representative commercial supplier's website, as a general reference for chemical properties].

-

PubChem. (n.d.). Niobium n-propoxide. Retrieved from [Link]

- Appel, L., et al. (2012). New iso-propoxides, tert-butoxides and neo-pentoxides of niobium(V): synthesis, structure, characterization and stabilization by trifluoroheteroarylalkenolates and pyridine ligands. Dalton Transactions, 41(6), 1981-1990.

- Raba, A. M., et al. (2016). Synthesis and Structural Properties of Niobium Pentoxide Powders: A Comparative Study of the Growth Process.

- Mandre, K., et al. (2024). Optical Properties of Niobium(V) Oxide Nanoparticles Synthesized by Thermolysis Method. NanoWorld Journal, 10(S1), S10-S13.

- F.I.T. (n.d.). Infrared Spectroscopy of Niobium Oxide Cluster Cations in a Molecular Beam.

- Griesmar, P., et al. (1991). Molecular routes to niobium and tantalum oxides. New Journal of Chemistry, 15(11-12), 927-934.

- Jehng, J.-M. (1990).

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

- H. C. Starck GmbH. (2002). Process for preparing tantalum alkoxides and niobium alkoxides.

- H. C. Starck GmbH. (2008). Processes for preparing niobium alkoxides, and niobium alkoxides prepared thereby.

- Beg, M. B., et al. (2025). Investigating niobium oxide-based materials: Synthesis, characterization, and applications in heterogeneous catalysis.

- Tanabe, K. (1985). Catalytic Application of Niobium Compounds. Chemistry Letters, 14(10), 1431-1434.

- Medeiros, F. F. P., et al. (2004). The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate. Journal of the Brazilian Chemical Society, 15(4), 544-548.

- de Oliveira, A. C., et al. (2017). Niobium pentoxide nanoparticles as a potential drug delivery system for the treatment of leishmaniasis.

-

Wikipedia. (n.d.). Niobium(V) chloride. Retrieved from [Link]

- de Graaf, R. A. (2007). In Vivo NMR Spectroscopy: Principles and Techniques. John Wiley & Sons.

- Massiot, D., et al. (2002). Modelling one- and two-dimensional solid-state NMR spectra. Magnetic Resonance in Chemistry, 40(1), 70-76.

- IMSERC. (n.d.). Niobium NMR.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. US20020143200A1 - Process for preparing tantalum alkoxides and niobium alkoxides - Google Patents [patents.google.com]

- 2. US20080071102A1 - Processes for preparing niobium alkoxides, and niobium alkoxides prepared thereby - Google Patents [patents.google.com]

- 3. Niobium pentoxide - Wikipedia [en.wikipedia.org]

- 4. niobium.tech [niobium.tech]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Niobium-93 NMR references [pascal-man.com]

- 10. NMR Periodic Table: Niobium NMR [imserc.northwestern.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. preserve.lehigh.edu [preserve.lehigh.edu]

- 16. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges [mdpi.com]

niobium n-propoxide hydrolysis and condensation mechanism

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Niobium n-Propoxide for Advanced Material Synthesis

Introduction: The Promise of Niobium-Based Materials

Niobium-based materials, particularly niobium pentoxide (Nb₂O₅), are at the forefront of research in advanced materials science due to their exceptional chemical stability, biocompatibility, and versatile electronic and catalytic properties.[1][2] For researchers in drug development and biomedicine, Nb₂O₅ nanoparticles are emerging as highly promising platforms for drug delivery, bio-imaging, and tissue engineering, where their nanoscale characteristics enable precise interactions with biological systems.[1][2][3]